molecular formula C21H33NO2 B12541287 1H-Indole-3-dodecanol, 6-methoxy- CAS No. 651331-38-3

1H-Indole-3-dodecanol, 6-methoxy-

Cat. No.: B12541287
CAS No.: 651331-38-3
M. Wt: 331.5 g/mol
InChI Key: ZYRSPLLLOIVSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3-dodecanol, 6-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-3-dodecanol, 6-methoxy- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Indole-3-dodecanol, 6-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1H-Indole-3-dodecanol, 6-methoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and neurology.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-dodecanol, 6-methoxy- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes like cell growth, apoptosis, and differentiation .

Comparison with Similar Compounds

1H-Indole-3-dodecanol, 6-methoxy- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-dodecanol, 6-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651331-38-3

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

12-(6-methoxy-1H-indol-3-yl)dodecan-1-ol

InChI

InChI=1S/C21H33NO2/c1-24-19-13-14-20-18(17-22-21(20)16-19)12-10-8-6-4-2-3-5-7-9-11-15-23/h13-14,16-17,22-23H,2-12,15H2,1H3

InChI Key

ZYRSPLLLOIVSBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.